molecular formula C13H18N4O B5644555 N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine

N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5644555
M. Wt: 246.31 g/mol
InChI Key: GMSGIMPGEJFKKD-UHFFFAOYSA-N
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Description

Pyridopyrimidin derivatives, including compounds structurally related to N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine, are of significant interest in chemical research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds exhibit a range of properties that make them valuable for various scientific studies.

Synthesis Analysis

The synthesis of pyridopyrimidin derivatives often involves multi-step chemical processes including cyclization, nucleophilic substitution, and condensation reactions. For instance, the synthesis of certain pyridopyrimidin derivatives has been achieved through the cyclization of specific semicarbazides in the presence of nickel(II) nitrate, demonstrating the complexity and versatility of synthetic approaches in this chemical class (Repich et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of pyridopyrimidin derivatives, including X-ray crystallography, reveals detailed insights into their molecular conformation, bonding patterns, and interactions. For example, crystal structure analysis of certain pyridopyrimidin derivatives has shown inversion dimers via pairs of N-H⋯N hydrogen bonds, with π-stacking interactions between aromatic systems (Repich et al., 2017).

properties

IUPAC Name

N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-4-18-6-5-14-12-11-9(2)7-10(3)17-13(11)16-8-15-12/h7-8H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSGIMPGEJFKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1=NC=NC2=C1C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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